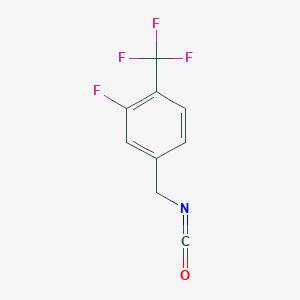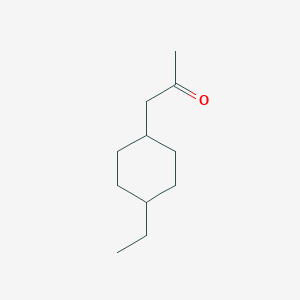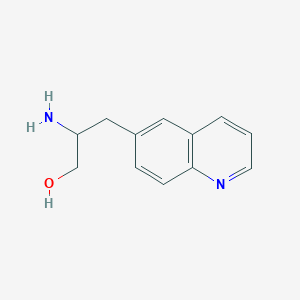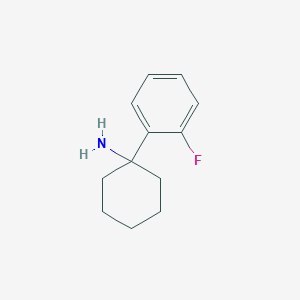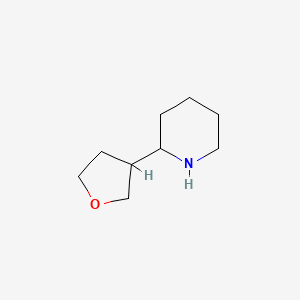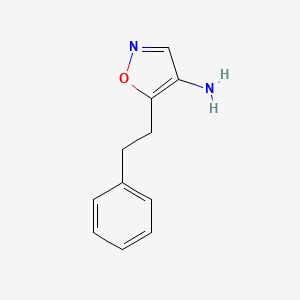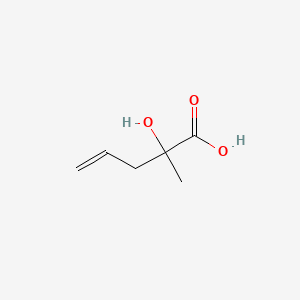
2-Hydroxy-2-methylpent-4-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methylpent-4-enoicacid is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylpent-4-enoicacid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with methyl vinyl ketone, followed by hydrolysis and oxidation steps. The reaction conditions typically require a base catalyst such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization to achieve high purity levels. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-methylpent-4-enoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 2-Methylpent-4-enoic acid or 2-Methyl-4-penten-2-one.
Reduction: 2-Hydroxy-2-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-2-methylpent-4-enoicacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methylpent-4-enoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and double bond within its structure allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-2-methylbutanoic acid
- 2-Hydroxy-2-methylhexanoic acid
- 2-Hydroxy-2-methyl-3-pentenoic acid
Comparison: 2-Hydroxy-2-methylpent-4-enoicacid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Its versatility in synthetic applications and potential biological activity make it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4-6(2,9)5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
Clé InChI |
NQRZSIPZBAMEPO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


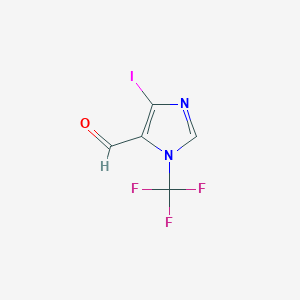
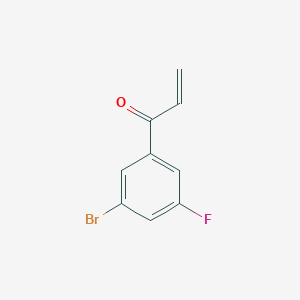
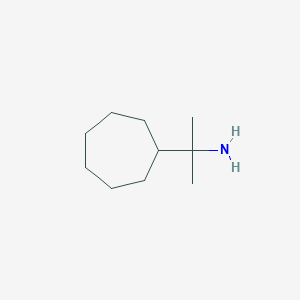
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)
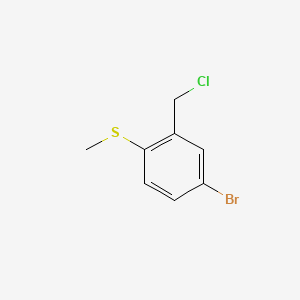
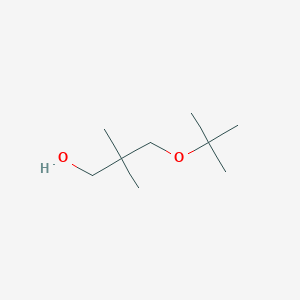
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
